molecular formula C12H15N3S B2912116 4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole CAS No. 886494-51-5

4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole

Cat. No.: B2912116
CAS No.: 886494-51-5
M. Wt: 233.33
InChI Key: GNFITBOXICJSES-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole (CAS 886494-51-5) is a high-purity chemical compound with the molecular formula C12H15N3S and a molecular weight of 233.33 g/mol. This hydrazinyl-thiazole derivative is a valuable synthetic intermediate and scaffold in medicinal chemistry research, particularly in the development of novel bioactive molecules. The core thiazole moiety is a privileged structure in drug discovery, known for its presence in a wide range of therapeutic agents, including antibiotics, antifungals, and anticancer drugs . The 2-hydrazinyl functional group on the thiazole ring is a key reactive site that allows researchers to synthesize diverse libraries of derivatives, such as thiazole-hydrazone hybrids and more complex heterocyclic systems . These derivatives are frequently explored for their biological activities. Current scientific literature indicates that compounds based on the 2-hydrazinyl-thiazole scaffold are primarily investigated for their antimicrobial properties . Research shows that such derivatives exhibit promising growth inhibitory activity against a panel of Gram-positive and Gram-negative bacteria, making them interesting candidates in the search for new anti-infective agents . Beyond antimicrobial applications, this chemotype is also relevant in other research areas, including the synthesis of potential enzyme inhibitors and the exploration of antioxidant activities . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-7-4-5-10(6-8(7)2)11-9(3)16-12(14-11)15-13/h4-6H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFITBOXICJSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)NN)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylbenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, 4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays and molecular biology .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown promise in the treatment of various diseases, including cancer, due to their ability to modulate specific biological pathways .

Industry

Industrially, 4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole is used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole apart is its specific substitution pattern and the presence of the hydrazine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of hydrazinothiazole derivatives known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of 4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole can be represented as follows:

C12H14N4S\text{C}_{12}\text{H}_{14}\text{N}_4\text{S}

This structure features a thiazole ring, which is pivotal for its biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives, including 4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole, exhibit significant antimicrobial properties. A study evaluated a series of 4-aryl-2-hydrazinothiazoles against various bacterial strains and fungi. The results showed that many of these compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazoleStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Candida albicans8 µg/mL

Anticancer Activity

Several studies have reported the anticancer potential of thiazole derivatives. The mechanism often involves the inhibition of histone acetyltransferases (HATs), which play a crucial role in cancer cell proliferation. Inhibition of HATs leads to antiproliferative effects in various cancer cell lines .

A notable case study evaluated the cytotoxic effects of 4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole on different cancer cell lines. The compound exhibited significant growth inhibition with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HT-2912.5
Jurkat15.0
MCF-710.0

The biological activity of thiazole derivatives can be attributed to their ability to interact with specific molecular targets within cells. Molecular docking studies have shown that these compounds can bind effectively to protein targets involved in cell cycle regulation and apoptosis . The presence of electron-donating groups in their structure enhances their binding affinity and biological efficacy.

Q & A

Q. Table 1. Key Synthetic Parameters for Hydrazinyl-Thiazole Derivatives

ParameterOptimal ValueImpact on Yield/PurityReference
Reaction Time12–18 hoursLonger durations increase yield but risk decomposition
SolventEthanol/DMSOPolar solvents enhance cyclization kinetics
Temperature80–120°C (reflux)Higher temps accelerate reaction but may degrade products
Hydrazine Stoichiometry1.2 equivalentsExcess hydrazine drives reaction to completion

Q. Table 2. Common Analytical Techniques for Structural Validation

TechniqueKey Peaks/DataApplicationReference
IR SpectroscopyN–H (3300 cm⁻¹)Confirm hydrazine moiety
¹H NMRδ 2.1–2.5 ppm (CH₃)Identify methyl substituents
X-ray DiffractionHydrogen bondsResolve crystal packing
Elemental Analysis%C, %N deviation <0.3%Verify purity

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